molecular formula C15H15Cl2N B3131608 N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline CAS No. 356531-73-2

N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline

Cat. No.: B3131608
CAS No.: 356531-73-2
M. Wt: 280.2 g/mol
InChI Key: QCMMVVRDKNPIKY-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, and a dimethyl group at the 3 and 4 positions on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline typically involves the following steps:

    Nitration of 2,4-dichlorotoluene: The starting material, 2,4-dichlorotoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4-dichloro-3-nitrotoluene.

    Reduction of the nitro group: The nitro group in 2,4-dichloro-3-nitrotoluene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2,4-dichloro-3-aminotoluene.

    Alkylation: The final step involves the alkylation of 2,4-dichloro-3-aminotoluene with 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, amines in organic solvents.

Major Products Formed

    Oxidation: Quinones, chlorinated quinones.

    Reduction: Amines, chlorinated amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a lead compound for drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N/c1-10-3-6-14(7-11(10)2)18-9-12-4-5-13(16)8-15(12)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMMVVRDKNPIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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